molecular formula C20H20N2O4S2 B2517029 N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116017-31-2

N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2517029
CAS No.: 1116017-31-2
M. Wt: 416.51
InChI Key: KHLJWFWXOGYQTO-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a methoxyphenyl group, and a methylbenzenesulfonamido group

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The thiophene ring is then functionalized with the carboxamide group through amide bond formation reactions.

The introduction of the methoxyphenyl group can be achieved via electrophilic aromatic substitution reactions, where the thiophene ring is treated with a methoxyphenyl halide in the presence of a Lewis acid catalyst. The methylbenzenesulfonamido group is typically introduced through a nucleophilic substitution reaction, where the thiophene ring is reacted with a methylbenzenesulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Methoxyphenyl halides, Lewis acid catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-22(28(24,25)17-6-4-3-5-7-17)18-12-13-27-19(18)20(23)21-14-15-8-10-16(26-2)11-9-15/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLJWFWXOGYQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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